Tetrabutylammonium (4-methoxyphenyl)trifluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

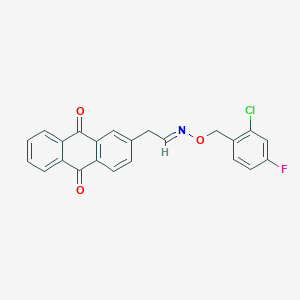

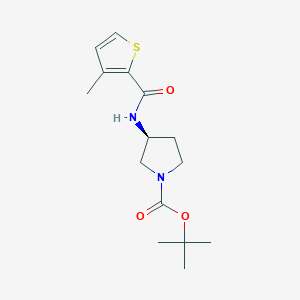

Tetrabutylammonium (4-methoxyphenyl)trifluoroborate is a biochemical used for proteomics research . It has a molecular formula of C7H7BF3O•C16H36N and a molecular weight of 417.4 .

Molecular Structure Analysis

The molecular structure of this compound consists of a Tetrabutylammonium cation and a (4-methoxyphenyl)trifluoroborate anion . The exact structure is not provided in the search results.Chemical Reactions Analysis

This compound is used in Suzuki Cross-Coupling reactions, where organotrifluoroborates act as potent boronic acid surrogates .Physical and Chemical Properties Analysis

This compound has a molecular weight of 417.4 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Tetrabutylammonium trifluoroborates, including variants such as Tetrabutylammonium (4-methoxyphenyl)trifluoroborate, have been extensively studied for their synthesis methods and chemical properties. The direct preparation of tetrabutylammonium trifluoroborates from boronic acids has been described as highly efficient, particularly for aromatic and aliphatic boronic acids. This protocol avoids the use of hazardous substances like HF, making it safer and more environmentally friendly (Prakash, Pertusati, & Olah, 2011).

Electrochemical Applications

Tetrabutylammonium salts have shown significant potential in electrochemical applications. For instance, their use in electric double layer capacitor (EDLC) applications has been explored. The ionic liquids formed by these salts demonstrate promising characteristics such as wide potential windows and high ionic conductivity, making them suitable for use in EDLCs (Sato, Masuda, & Takagi, 2004).

Organic Synthesis Applications

In organic synthesis, this compound and related compounds have been used in various reactions. For example, tetrabutylammonium tribromide has been utilized for bromodeboronation of organotrifluoroborates, demonstrating high regio- and chemoselectivity and tolerating a wide range of functional groups. This method provides an efficient route to synthesize various organic compounds (Yao et al., 2010).

Applications in Kinetics and Catalysis

Studies have also focused on the role of tetrabutylammonium salts in catalyzing chemical reactions and investigating kinetic behaviors. For example, the hydrolysis of certain esters catalyzed by tetrabutylammonium bromide has been examined to understand the kinetic behavior and mechanism of these reactions (Wang, Vivekanand, & Yu, 2012).

Utility in Nucleophilic Fluorination

Tetrabutylammonium bifluoride has been identified as an effective reagent in nucleophilic fluorination processes. It provides excellent yields with minimal formation of elimination-derived side products, making it suitable for various substrates (Kim, Kim, Lee, & Shin, 2008).

Physical Properties and Analysis

Physical properties of tetrabutylammonium salts, such as conductance and viscosity, have been studied extensively. These properties are crucial in understanding the behavior of these compounds in various solvent systems and their potential applications in analytical chemistry (Gupta, Das, & Hazra, 1988).

Safety and Hazards

Eigenschaften

IUPAC Name |

tetrabutylazanium;trifluoro-(4-methoxyphenyl)boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C7H7BF3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-12-7-4-2-6(3-5-7)8(9,10)11/h5-16H2,1-4H3;2-5H,1H3/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMZYELHKCCXQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)OC)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43BF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

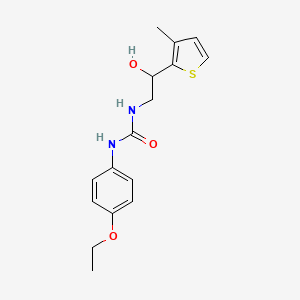

![2-Cyclopropyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2661789.png)

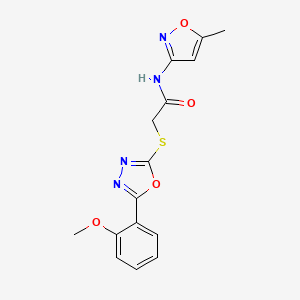

![4-[2,3-dimethoxy-8-oxo-5,8,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-11(6H)-yl]benzenecarbonitrile](/img/structure/B2661795.png)

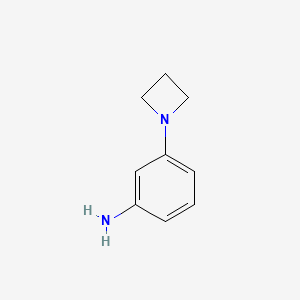

![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2661805.png)

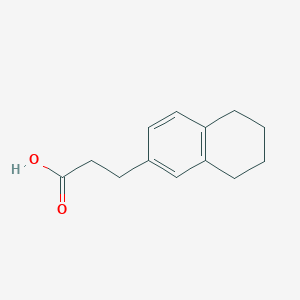

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2661809.png)

![(E)-2-(4-hydroxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2661811.png)